molecular formula C10H8BrN B6618890 8-bromo-5-methylisoquinoline CAS No. 1367774-28-4

8-bromo-5-methylisoquinoline

Cat. No.: B6618890
CAS No.: 1367774-28-4
M. Wt: 222.08 g/mol
InChI Key: HCQMREQKZJZYMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-bromo-5-methylquinoline is a chemical compound with the molecular formula C10H8BrN. It has a molecular weight of 222.08 . The compound is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of 8-bromo-5-methylquinoline includes a quinoline core, which is a fusion of benzene and pyridine rings, with a bromine atom at the 8th position and a methyl group at the 5th position .


Physical and Chemical Properties Analysis

8-bromo-5-methylquinoline is a solid at room temperature and has a molecular weight of 222.08 . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the available literature.

Safety and Hazards

The safety data sheet for 8-bromo-5-methylquinoline indicates that it is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements include H302, which means it is harmful if swallowed. The precautionary statements include P301 + P312 + P330, which advise to call a poison center or doctor if you feel unwell, rinse mouth, and if swallowed .

Properties

IUPAC Name

8-bromo-5-methylisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c1-7-2-3-10(11)9-6-12-5-4-8(7)9/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCQMREQKZJZYMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CN=CC2=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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